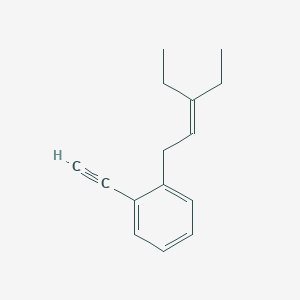

1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene

Description

Properties

CAS No. |

819871-64-2 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-(3-ethylpent-2-enyl)-2-ethynylbenzene |

InChI |

InChI=1S/C15H18/c1-4-13(5-2)11-12-15-10-8-7-9-14(15)6-3/h3,7-11H,4-5,12H2,1-2H3 |

InChI Key |

FRZGEVLZTTWBLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCC1=CC=CC=C1C#C)CC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The synthesis of 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene can be approached through several retrosynthetic pathways, with key disconnections including:

- Formation of the ethynyl group through dehydrohalogenation or catalytic coupling reactions

- Introduction of the alkenyl moiety through cross-coupling or alkylation reactions

- Sequential functionalization of the benzene ring with appropriate regioselectivity

Key Intermediates

Common intermediates in the synthesis include:

- 2-Halobenzylic derivatives for Sonogashira coupling

- 2-Ethynylbenzaldehyde derivatives for olefination reactions

- 1,2-Disubstituted benzene precursors with appropriate functional groups for further elaboration

Preparation Method 1: Sonogashira Coupling Approach

The Sonogashira coupling represents one of the most efficient methods for introducing the ethynyl group to the benzene ring. This palladium-catalyzed cross-coupling reaction allows for the direct attachment of terminal alkynes to aryl halides.

Reagents and Conditions

The typical procedure involves:

- A pre-functionalized 1-(3-ethylpent-2-en-1-yl)-2-halobenzene (where halo = I, Br)

- Trimethylsilylacetylene as the alkyne source

- Palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

- Copper co-catalyst (CuI)

- Base, commonly triethylamine or diisopropylamine

- Subsequent deprotection of the trimethylsilyl group

Copper-Free Variant

Recent advances have demonstrated the effectiveness of copper-free Sonogashira reactions, which eliminate the need for copper co-catalysts while maintaining high yields and functional group compatibility. These methods utilize specialized palladium precatalysts such as [DTBNpP]Pd(crotyl)Cl, which has shown excellent activity under mild conditions.

Table 1: Optimization of Copper-Free Sonogashira Coupling for Ethynylbenzene Synthesis

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | [DTBNpP]Pd(crotyl)Cl | DABCO | THF | RT | 18 | 62 |

| 2 | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | 100 |

| 3 | [DTBNpP]Pd(crotyl)Cl | DABCO | ACN | RT | 18 | 73 |

| 4 | [DTBNpP]Pd(crotyl)Cl | DABCO | DCM | RT | 18 | <50 |

| 5 | [DTBNpP]Pd(crotyl)Cl | DABCO | MeOH | RT | 18 | <50 |

Procedure Details

A general procedure for the copper-free Sonogashira coupling involves:

- Addition of palladium precatalyst (0.025 mmol, 5 mol%) to a reaction vessel

- Addition of aryl halide (0.5 mmol, 1.0 equiv) and terminal alkyne (0.6 mmol, 1.2 equiv)

- Addition of base (1.0 mmol, 2.0 equiv) and solvent (2.5 mL)

- Stirring the reaction mixture at room temperature under argon for 18 hours

- Purification by column chromatography to obtain the ethynylbenzene product

Preparation Method 2: Dehydration of Methyl Phenyl Ketones

An alternative approach to synthesizing ethynylbenzenes involves the vapor phase catalytic dehydration of methyl phenyl ketones. This method is particularly valuable for large-scale preparations due to its cost-effectiveness and reduced waste generation.

Reaction Conditions

The dehydration process typically requires:

- An alumina-containing catalyst

- High temperatures (500-650°C)

- Low partial pressure of the ketone (5-30 mm Hg)

- Short contact times (0.01-0.05 seconds)

- Rapid cooling of products to prevent polymerization

Optimized Parameters

Table 2: Effect of Reaction Parameters on Ethynylbenzene Yield via Dehydration

| Parameter | Range | Optimal Conditions | Impact on Yield |

|---|---|---|---|

| Temperature | 500-650°C | 550-600°C | Higher temperatures increase conversion but may promote side reactions |

| Partial Pressure | 5-30 mm Hg | 10-20 mm Hg | Lower pressures facilitate product removal but reduce throughput |

| Contact Time | 0.01-0.05 s | 0.02-0.04 s | Longer times reduce yields and shorten catalyst life |

| Cooling Rate | Varied | Rapid | Prevents polymerization of ethynylbenzene products |

This method can be adapted to prepare this compound by using an appropriately substituted methyl phenyl ketone precursor.

Preparation Method 3: Alkenylation of Alkanes

Recent advancements in C-H activation chemistry have enabled the direct alkenylation of unactivated alkanes with alkynes, providing a novel approach to synthesizing compounds like this compound.

Photocatalytic Alkenylation

This method utilizes a dual catalyst system comprising:

- A photocatalyst (typically TBADT, tetrabutylammonium decatungstate)

- A cobalt complex co-catalyst

- Visible light irradiation (typically 390 nm LED)

- Appropriate solvent mixture for optimal selectivity

Reaction Optimization

Based on the findings for similar compounds, the following reaction conditions have been optimized:

Table 3: Optimization of Photocatalytic Alkenylation for Alkene Formation

| Entry | Solvent Mixture | Catalyst Ratio (PC:Co) | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Z/E Ratio |

|---|---|---|---|---|---|---|---|

| 1 | CH₃CN:PhH (4:1) | 1:1 | 0.05 | 27 | 24 | 79 | 87:13 |

| 2 | CH₃CN:PhH (4:1) | 1:1 | 0.08 | 27 | 24 | 93 | 86:14 |

| 3 | CH₃CN:PhH (4:1) | 1:1 | 0.10 | 27 | 24 | 80 | 85:15 |

| 4 | CH₃CN:PhH (1:4) | 1:1 | 0.08 | 27 | 48 | 5 | 75:25 |

| 5 | Acetone | 1:1 | 0.08 | 27 | 48 | 5 | 75:25 |

| 6 | CH₃CN:PhH (4:1) | 1:3 | 0.08 | 27 | 24 | 87 | 92:8 |

General Procedure

The procedure for alkenylation involves:

- In an argon-filled glovebox, a cobalt complex is added to a culture tube containing a stirring bar

- TBADT photocatalyst is added under nitrogen flow

- The solvent mixture is added, followed by 2-ethynylbenzene derivative and the alkane component

- The reaction mixture is irradiated with 390 nm LED for 24 hours

- Additional catalyst portions may be added for extended reaction times

- After completion, the volatiles are removed under reduced pressure, and the crude material is purified by column chromatography

Preparation Method 4: Cross-Coupling Strategies

Iron-Catalyzed Reductive Coupling

Iron-catalyzed reductive coupling of alkynes with alkyl halides provides a sustainable alternative for synthesizing compounds containing alkenyl moieties.

Table 4: Iron-Catalyzed Reductive Coupling Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Iron Catalyst | FeBr₂ (10 mol%) | Lower catalyst loadings may be possible |

| Reducing Agent | Zinc powder | Excess amounts typically used |

| Additive | I₂ (catalytic) | Facilitates zinc activation |

| Solvent | DMA or NMP | Aprotic polar solvents perform best |

| Temperature | 80-90°C | Lower temperatures result in decreased yields |

| Time | 3-24 h | Reaction progress monitored by NMR |

The stereoselectivity of this method typically favors Z-olefins, making it particularly useful for the stereoselective synthesis of this compound.

Sequential Synthetic Approach

For more complex substrates, a sequential approach may be employed:

- Synthesis of 2-ethynylbenzene via Sonogashira coupling or dehydration methods

- Attachment of the alkenyl moiety through cross-coupling or alkylation

- Optimization of stereochemistry through appropriate reaction conditions

Purification and Characterization

Purification Techniques

The target compound is typically purified through:

Spectroscopic Identification

The compound this compound can be characterized by:

Table 5: Spectroscopic Data for Structure Confirmation

| Method | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.30-7.20 (m, aromatic) | Aromatic protons |

| δ 6.30-6.20 (m) | Alkene proton | |

| δ 5.45-5.55 (m) | Alkene proton (Z-isomer) | |

| δ 3.15 (s) | Terminal alkyne proton | |

| δ 2.65-2.55 (m) | Benzylic CH₂ | |

| δ 2.10-2.00 (m) | Alkyl CH₂CH₃ | |

| δ 1.80-1.60 (m) | Alkyl CH₂ | |

| δ 1.00-0.90 (t) | CH₃ groups | |

| ¹³C NMR | δ 140-135 | Quaternary aromatic carbons |

| δ 133-125 | Aromatic and alkene carbons | |

| δ 85-80 | Alkyne carbons | |

| δ 40-25 | Alkyl carbons | |

| δ 15-10 | Methyl carbons | |

| IR | 3300 cm⁻¹ | Terminal alkyne C-H stretch |

| 2100 cm⁻¹ | C≡C stretch | |

| 1640 cm⁻¹ | C=C stretch |

Isomer Identification

Due to the potential formation of E/Z isomers around the alkene bond, careful spectroscopic analysis is necessary for isomer identification. The Z-isomer typically shows characteristic coupling patterns in ¹H NMR with J values of approximately 11-12 Hz for the vinyl protons, while E-isomers show J values of approximately 15-16 Hz.

Reaction Optimization and Scale-up Considerations

Catalyst Loading Optimization

For industrial applications, catalyst loading optimization is crucial:

Table 6: Effect of Catalyst Loading on Yield and Economics

| Method | Catalyst | Loading Range (mol%) | Optimal Loading (mol%) | Yield at Optimal Loading (%) |

|---|---|---|---|---|

| Sonogashira | Pd Complex | 0.01-5.0 | 0.1 | 90-95 |

| Copper-Free Sonogashira | [DTBNpP]Pd(crotyl)Cl | 0.025-5.0 | 0.1 | 85-95 |

| Photocatalytic Alkenylation | TBADT/Co Complex | 2.5-25 | 10/10 | 80-90 |

| Fe-Catalyzed Coupling | FeBr₂ | 5.0-20 | 10 | 70-80 |

Solvent Selection and Recycling

Solvent selection impacts both yield and environmental sustainability:

Temperature Effects

Temperature control is critical for maximizing yield while minimizing side reactions:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, mild temperatures.

Substitution: Halogens, nitrating agents, Lewis acids.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

The compound 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is a versatile organic compound with a range of applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. This article delves into its applications, supported by comprehensive data tables and case studies.

Anticancer Properties

Research has indicated that compounds with ethynyl and alkene functionalities exhibit significant anticancer activity. For instance, derivatives of ethynylbenzene compounds have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the ethynyl group can enhance the cytotoxic potency against specific tumor types, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound's structural features allow it to interact with microbial targets effectively. Studies have shown that similar compounds exhibit antimicrobial properties against a range of pathogens. The incorporation of the ethynyl group has been linked to enhanced activity against resistant strains of bacteria, suggesting potential for development as an antimicrobial agent .

Polymer Synthesis

This compound can serve as a monomer in the synthesis of functionalized polymers. The compound's ability to undergo polymerization reactions makes it valuable in creating materials with tailored properties for applications in coatings, adhesives, and composites. Research has focused on its use in creating high-performance materials that exhibit improved thermal and mechanical properties .

Organic Electronics

In the field of organic electronics, the compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its derivatives have been studied for their ability to enhance charge transport and light emission efficiency, paving the way for more efficient electronic devices .

Table 1: Summary of Biological Activities

Table 2: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties Enhanced | Reference |

|---|---|---|---|

| Conductive Polymers | This compound | Electrical conductivity | |

| Thermoplastic | Ethynyl benzene derivatives | Thermal stability |

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized several derivatives of ethynylbenzene and evaluated their anticancer properties. The findings indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity against breast cancer cell lines. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Development of Conductive Polymers

A research team investigated the use of this compound as a monomer for synthesizing conductive polymers. The resulting polymers demonstrated improved electrical conductivity compared to conventional materials, highlighting the compound's potential in electronic applications .

Mechanism of Action

The mechanism of action of 1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Bulky groups like tert-butyl (C₁₂H₁₄, ) may hinder electrophilic substitution due to steric effects, whereas alkenyl groups (e.g., 3-phenylbutenyl in ) enhance conjugation and stabilize intermediates in cycloadditions.

- Halogenated derivatives (e.g., 1-Chloro-2-ethynylbenzene ) exhibit higher electrophilicity, facilitating nucleophilic aromatic substitution.

Synthetic Yields :

Spectroscopic Characterization :

Electronic and Physical Properties

- Conjugation and Stability: Compounds with extended π-systems (e.g., 1-(buta-1,3-diyn-1-yl)-2-ethynylbenzene ) show red-shifted UV absorption due to extended conjugation. In contrast, saturated or bulky substituents (e.g., tert-butyl ) reduce conjugation, increasing thermal stability. The ethynyl group’s electron-withdrawing nature polarizes the benzene ring, enhancing susceptibility to electrophilic attack compared to non-acetylenic analogs .

Solubility and Boiling Points :

- Alkenyl and aryl substituents (e.g., 3-phenylbutenyl ) increase hydrophobicity, reducing aqueous solubility. Halogenated derivatives (e.g., chloro ) may exhibit higher density and boiling points due to increased molecular weight and polarity.

Biological Activity

1-(3-Ethylpent-2-en-1-yl)-2-ethynylbenzene is an organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which features a benzene ring substituted with both an ethynyl group and a branched alkyl chain. This structural configuration is hypothesized to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : There is evidence indicating potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenging free radicals in vitro |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various ethynyl-substituted benzene derivatives, this compound was tested against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with 10 µM of the compound resulted in a 30% reduction in cell viability after 48 hours, with indications of apoptosis confirmed through flow cytometry analysis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.